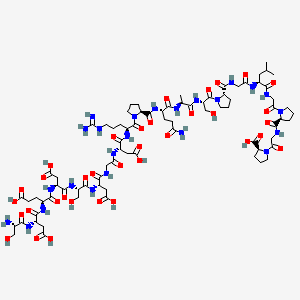
Deoxythymidine-5'-triphosphate-13C10 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deoxythymidine-5’-triphosphate-13C10 (dilithium) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of deoxythymidine triphosphate (dTTP), one of the four nucleoside triphosphates that serve as building blocks for DNA synthesis. The incorporation of carbon-13 isotopes into the molecule allows for detailed studies of DNA replication and repair mechanisms, as well as other biochemical processes.
准备方法
合成路线和反应条件
脱氧胸苷-5'-三磷酸-13C10 (二锂盐) 的合成涉及将碳-13 同位素掺入脱氧胸苷分子中。这可以通过各种合成路线来实现,包括:
化学合成: 从标记的胸苷开始,在受控条件下使用磷酸化试剂引入三磷酸基团。
酶促合成: 可以使用胸苷激酶等酶对标记的胸苷进行磷酸化,以产生三磷酸形式。
工业生产方法
脱氧胸苷-5'-三磷酸-13C10 (二锂盐) 的工业生产通常涉及大规模化学合成。该过程包括:
同位素标记: 将碳-13 同位素掺入胸苷中。
磷酸化: 顺序磷酸化引入三磷酸基团。
纯化: 高效液相色谱 (HPLC) 及其他纯化技术,以确保高纯度和同位素富集。
化学反应分析
反应类型
脱氧胸苷-5'-三磷酸-13C10 (二锂盐) 会发生各种化学反应,包括:
磷酸化: 转化为其他核苷酸形式。
水解: 分解为脱氧胸苷和无机磷酸。
聚合: 在复制过程中掺入 DNA 链。
常见试剂和条件
磷酸化试剂: 例如三氯氧磷 (POCl3) 和焦磷酸。
酶: 胸苷激酶和 DNA 聚合酶。
反应条件: 通常在生理 pH 和温度下在水溶液中进行。
主要产品
脱氧胸苷单磷酸 (dTMP): 通过部分水解形成。
脱氧胸苷二磷酸 (dTDP): dTTP 合成的中间体。
DNA: 在复制过程中掺入 DNA 链时。
科学研究应用
脱氧胸苷-5'-三磷酸-13C10 (二锂盐) 在科学研究中具有广泛的应用:
化学: 用作核苷酸代谢和 DNA 合成研究中的示踪剂。
生物学: 有助于了解 DNA 复制、修复和重组过程。
医学: 用于开发针对 DNA 合成的诊断工具和治疗剂。
工业: 用于生产用于研究和制药应用的标记核苷酸。
作用机制
脱氧胸苷-5'-三磷酸-13C10 (二锂盐) 通过在 DNA 合成过程中作为 DNA 聚合酶的底物发挥作用。碳-13 标记允许对它掺入 DNA 进行详细的跟踪和分析。分子靶标包括:
DNA 聚合酶: 负责 DNA 合成的酶。
胸苷激酶: 参与胸苷磷酸化的酶。
相似化合物的比较
脱氧胸苷-5'-三磷酸-13C10 (二锂盐) 可以与其他标记核苷酸进行比较:
脱氧腺苷三磷酸 (dATP): 用于 DNA 合成的另一种核苷酸。
脱氧胞苷三磷酸 (dCTP): 参与 DNA 复制和修复。
脱氧鸟苷三磷酸 (dGTP): 对于 DNA 合成至关重要。
独特性
在脱氧胸苷-5'-三磷酸-13C10 (二锂盐) 中掺入碳-13 同位素使其在需要稳定同位素标记的研究中独一无二。这允许在各种生化和分子生物学实验中进行精确的跟踪和分析。
属性
分子式 |
C10H15Li2N2O14P3 |
|---|---|
分子量 |
504.0 g/mol |
IUPAC 名称 |
dilithium;[[hydroxy-[[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy]phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
InChI 键 |
HGQGGFXJPYJQGW-YFIVJRRZSA-L |
手性 SMILES |
[Li+].[Li+].[13CH3][13C]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
规范 SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)
![2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B12371499.png)



![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)

![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)

![3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide](/img/structure/B12371552.png)

![7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide](/img/structure/B12371563.png)
![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)
